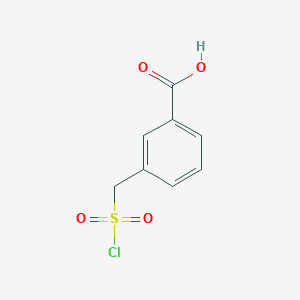

3-(Chlorosulfonylmethyl)benzoic acid

Description

Contextualization of Aromatic Carboxylic Acids in Modern Synthetic Strategies

Aromatic carboxylic acids are a cornerstone of organic chemistry, defined by the presence of a carboxyl group (-COOH) directly attached to an aromatic ring. numberanalytics.com This structural feature makes them crucial intermediates in the synthesis of a vast array of chemicals and materials. numberanalytics.comnumberanalytics.com Their significance is rooted in the versatile reactivity of the carboxyl group, which can be readily converted into other functional groups such as esters, amides, acid chlorides, and anhydrides. numberanalytics.commasterorganicchemistry.com

In modern synthetic strategies, these compounds are employed as foundational building blocks for creating more complex molecular architectures. preprints.orgresearchgate.net Their prevalence in pharmaceuticals is particularly noteworthy; many drugs contain the benzoic acid motif, which can be critical for biological activity, solubility, and metabolic stability. preprints.orgresearchgate.net Beyond medicine, aromatic carboxylic acids are indispensable in materials science as precursors for polymers like polyesters and polyamides. numberanalytics.com The development of efficient and selective methods for their synthesis, including advanced catalytic techniques, continues to be an active area of research, underscoring their sustained importance in chemical manufacturing. patsnap.com

Table 1: Key Reactions of the Aromatic Carboxylic Acid Group

| Reaction Type | Reagents | Product | Significance |

| Esterification | Alcohol, Acid Catalyst | Ester | Synthesis of plasticizers, fragrances, and drug prodrugs. |

| Amidation | Amine, Coupling Agent | Amide | Formation of stable peptide bonds in pharmaceuticals and robust amide links in polymers like aramids. |

| Reduction | LiAlH₄, BH₃ | Benzyl (B1604629) Alcohol | Access to alcohols and aldehydes. |

| Conversion to Acid Chloride | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Acyl Chloride | Creation of a highly reactive intermediate for further functionalization. |

| Electrophilic Aromatic Substitution | Nitrating/Halogenating/Sulfonating agents | Substituted Benzoic Acid | The COOH group acts as a deactivating, meta-directing group, controlling the position of new substituents on the ring. numberanalytics.com |

Significance of Organosulfur and Halogenated Moieties in Molecular Design

The deliberate incorporation of sulfur and halogen atoms into organic molecules is a powerful strategy in modern molecular design, particularly in medicinal chemistry. Organosulfur compounds, a class that includes the sulfonyl chloride group, are found in numerous biologically active molecules and pharmaceuticals. marketpublishers.com The sulfonyl chloride functional group (-SO₂Cl) is a highly reactive electrophile, primarily used to form stable sulfonamides by reacting with primary or secondary amines. fiveable.mewikipedia.org This sulfonamide linkage is a key structural feature in a wide range of drugs, including antibiotics (sulfa drugs), diuretics, and anticonvulsants. The geometry and electronic properties of the sulfonyl group allow it to act as a hydrogen bond acceptor, contributing to strong and specific drug-receptor interactions. fiveable.me

Similarly, halogen atoms (F, Cl, Br, I) are frequently introduced into molecular structures to modulate their physicochemical properties. Halogenation can enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. acs.org The introduction of a chlorine atom, as found in the sulfonyl chloride group, can alter the electronic distribution of a molecule and provide a site for specific interactions, such as halogen bonding. acs.org This non-covalent interaction, where the halogen atom acts as an electrophilic region (a "sigma-hole"), is increasingly recognized as a crucial factor in ligand-protein binding and rational drug design.

Table 2: Roles of Key Functional Moieties in Molecular Design

| Moiety | Class | Key Reaction(s) | Significance in Molecular Design |

| -SO₂Cl | Organosulfur / Halogenated | Nucleophilic substitution with amines/alcohols | Formation of stable sulfonamides and sulfonates; key component of many pharmaceuticals. fiveable.mequora.com |

| -Cl | Halogenated | Halogen bonding, electronic modulation | Enhances drug-target binding affinity, improves metabolic stability, and modifies lipophilicity. acs.org |

Positioning of 3-(Chlorosulfonylmethyl)benzoic Acid within Functionalized Aromatic Systems

3-(Chlorosulfonylmethyl)benzoic acid is a trifunctional molecule that occupies a unique position within the landscape of functionalized aromatic systems. It combines the established synthetic utility of a benzoic acid with the high reactivity of an aliphatic sulfonyl chloride. The presence of a methylene (B1212753) (-CH₂-) bridge between the aromatic ring and the sulfonyl chloride group is a critical structural feature. This classifies it as a derivative of α-toluenesulfonyl chloride, distinguishing its reactivity from aromatic sulfonyl chlorides where the -SO₂Cl group is directly attached to the ring. chemicalbook.comhaz-map.com

This distinct structure makes 3-(Chlorosulfonylmethyl)benzoic acid a versatile synthetic intermediate capable of undergoing orthogonal chemical transformations. The three reactive sites offer a platform for sequential or selective functionalization:

The Carboxylic Acid Group : This site can be used for forming amides or esters, allowing for the attachment of various molecular fragments or for anchoring the molecule to a solid support. numberanalytics.com

The Aliphatic Sulfonyl Chloride Group : This highly reactive moiety can readily react with nucleophiles like amines to form stable sulfonamides, a common strategy in the synthesis of biologically active compounds. masterorganicchemistry.comwikipedia.org Its reactivity as an aliphatic sulfonyl chloride means it may undergo reactions under conditions different from its aromatic counterparts. chemicalbook.com

The Aromatic Ring : The ring itself can be subjected to electrophilic aromatic substitution reactions, with the existing substituents directing the position of new functional groups. numberanalytics.com

The combination of these three groups in a single, well-defined geometry makes 3-(Chlorosulfonylmethyl)benzoic acid a powerful building block for constructing complex molecules with precise architectures. It provides chemists with multiple handles to elaborate molecular structures, making it a valuable tool in combinatorial chemistry, drug discovery, and the synthesis of functional materials.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(chlorosulfonylmethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO4S/c9-14(12,13)5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIDIUNHDHXJJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 3 Chlorosulfonylmethyl Benzoic Acid

Strategies for Carbon-Sulfur Bond Formation in the Sulfonylmethyl Group

The central challenge in synthesizing the -(CH2SO2Cl) group is the formation of the C-S bond and its subsequent oxidation and chlorination. Direct functionalization of the methyl group of a toluene (B28343) derivative is the most common approach.

Chlorosulfonation of Aromatic Precursors

Direct chlorosulfonation, a reaction that introduces a -SO2Cl group onto an aromatic ring using chlorosulfonic acid, is not a viable method for the synthesis of 3-(Chlorosulfonylmethyl)benzoic acid. This is because the reaction would install the sulfonyl chloride group directly onto the aromatic ring rather than on the benzylic methyl group. The carboxylic acid group is a meta-director, meaning chlorosulfonation of benzoic acid would yield 3-(chlorosulfonyl)benzoic acid, a different regioisomer. Furthermore, attempting this reaction on 3-methylbenzoic acid would likely lead to sulfonation on the aromatic ring at a position ortho or para to the activating methyl group, rather than the desired side-chain functionalization. Therefore, this method is unsuitable for creating the specific -CH2SO2Cl linkage required.

Approaches to Introducing the -CH2SO2Cl Moiety (e.g., from thiols or sulfinic acids)

A more effective and widely applicable strategy involves a multi-step conversion of the benzylic methyl group of a precursor, such as 3-methylbenzoic acid (m-toluic acid). This typically begins with a free-radical halogenation of the methyl group, followed by nucleophilic substitution with a sulfur-containing nucleophile.

A common and critical intermediate in this pathway is an ester of 3-(bromomethyl)benzoic acid, such as methyl 3-(bromomethyl)benzoate. This intermediate is synthesized by the radical bromination of methyl 3-methylbenzoate (B1238549) using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN). chemicalbook.comechemi.comprepchem.com

Route A: Synthesis via a Sulfonic Acid Intermediate

One robust method proceeds through a sulfonic acid salt intermediate.

C-S Bond Formation: The key intermediate, methyl 3-(bromomethyl)benzoate, is reacted with an aqueous solution of sodium sulfite (B76179) (Na2SO3). This is a nucleophilic substitution reaction where the sulfite anion displaces the bromide, forming the sodium salt of methyl 3-(sulfomethyl)benzoate.

Conversion to Sulfonyl Chloride: The resulting sodium sulfonate can then be converted to the sulfonyl chloride. This is typically achieved by treatment with a strong chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). This step transforms the sodium sulfonate (-CH2SO3Na) into the desired chlorosulfonylmethyl (-CH2SO2Cl) group.

Route B: Synthesis via a Thiol Intermediate

An alternative pathway involves the formation of a thiol (mercaptan) intermediate, which is then subjected to oxidative chlorination.

C-S Bond Formation: Methyl 3-(bromomethyl)benzoate can be converted to the corresponding thiol, methyl 3-(mercaptomethyl)benzoate. This can be achieved by reaction with a sulfur nucleophile like thiourea, followed by hydrolysis of the resulting isothiouronium salt, or by using sodium hydrosulfide (B80085) (NaSH).

Oxidative Chlorination: The thiol group (-CH2SH) is then directly converted to the sulfonyl chloride group (-CH2SO2Cl). This transformation is an oxidative chlorination, commonly carried out by bubbling chlorine gas through an aqueous solution of the thiol. This one-pot reaction efficiently oxidizes the sulfur and provides the chloride atom.

Functional Group Interconversions on the Benzoic Acid Core

The presence of two reactive functional groups on the molecule necessitates careful management, particularly the protection of the carboxylic acid during the synthesis of the sulfonyl chloride.

Carboxylic Acid Protection and Deprotection Strategies

The reagents used to form the sulfonyl chloride, such as thionyl chloride or chlorine gas, are highly reactive and would readily convert a free carboxylic acid into an acyl chloride. To prevent this, the carboxylic acid group of the starting material, m-toluic acid, is protected at the outset of the synthesis.

A common protection strategy is esterification. M-toluic acid is typically converted to its methyl or ethyl ester by reacting it with the corresponding alcohol (methanol or ethanol) under acidic catalysis (e.g., sulfuric acid) or by using thionyl chloride to first form the acyl chloride, which is then reacted with the alcohol. echemi.com This methyl 3-methylbenzoate serves as the actual starting material for the subsequent functionalization of the methyl group.

After the chlorosulfonylmethyl group has been successfully installed, the ester protecting group is removed in the final step of the synthesis. This is achieved through hydrolysis, typically by heating the ester with an aqueous acid (e.g., HCl) or base (e.g., NaOH) solution, which cleaves the ester and regenerates the carboxylic acid, yielding the final product.

Regioselective Functionalization of the Aromatic Ring

Ensuring the correct 1,3- (or meta) substitution pattern on the aromatic ring is fundamental to the synthesis. This regioselectivity is most reliably achieved by selecting a starting material that already possesses the desired arrangement of substituents.

The synthesis begins with 3-methylbenzoic acid (m-toluic acid). By using this precursor, the relative positions of the eventual carboxylic acid and chlorosulfonylmethyl groups are fixed from the start. All subsequent reactions focus on the functionalization of the existing methyl and carboxyl groups, rather than introducing new groups onto the aromatic ring, thereby avoiding the formation of unwanted regioisomers. This approach circumvents the challenges associated with controlling the directing effects of substituents during electrophilic aromatic substitution reactions.

Optimization of Reaction Parameters for Preparative Scale Synthesis

For the efficient synthesis of 3-(Chlorosulfonylmethyl)benzoic acid on a preparative scale, optimization of reaction parameters at key steps is crucial to maximize yield and purity while ensuring safety and scalability.

The initial radical bromination of methyl 3-methylbenzoate is a critical step. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane. echemi.com Temperature control is vital; the reaction is initiated by heating to reflux to activate the radical initiator (AIBN). chemicalbook.comechemi.com The rate of addition of NBS must be controlled to maintain a steady, low concentration of bromine in the reaction mixture, minimizing side reactions such as di-bromination.

The subsequent nucleophilic substitution to form the C-S bond requires careful selection of solvent and temperature. For the reaction with sodium sulfite, an aqueous or mixed aqueous-organic solvent system is used to dissolve the ionic nucleophile. For the reaction with thiol precursors, polar aprotic solvents such as DMF may be employed.

In the final chlorination steps, whether from a sulfonic acid or a thiol, controlling the stoichiometry of the chlorinating agent is paramount. An excess of the reagent can lead to undesired side reactions, while an insufficient amount will result in incomplete conversion. For oxidative chlorination with chlorine gas, the reaction is often performed at low temperatures (0–10 °C) to manage the exothermicity of the reaction and improve the selectivity.

The table below summarizes typical conditions found in the literature for the key bromination step, which serves as the entry point for subsequent C-S bond formation.

| Starting Material | Reagent | Initiator | Solvent | Temperature | Time (h) | Yield (%) | Reference |

| Methyl 3-methylbenzoate | NBS | AIBN | CCl4 | Reflux | 5 | 94 | echemi.com |

| Methyl 3-methylbenzoate | NBS | Benzoyl Peroxide | CCl4 | 50°C to Reflux | 5 | 91 | echemi.com |

| m-Toluic Acid | NBS | AIBN | CCl4 | Reflux | 0.33 | 80.5 | prepchem.com |

Solvent Effects and Reaction Kinetics

The choice of solvent and the understanding of reaction kinetics are critical for maximizing the yield and selectivity of the side-chain chlorination of toluene derivatives like 3-methylbenzoic acid.

Solvent Effects

Solvents can significantly influence the outcome of free-radical chlorination reactions. The ideal solvent should be inert to the reaction conditions, dissolve the substrate, and not interfere with the radical chain process. Historically, carbon tetrachloride (CCl₄) was widely used for such reactions, but due to its toxicity and environmental impact, alternative solvents are preferred. mdpi.comacsgcipr.org

The polarity of the solvent can affect the selectivity between side-chain (radical) and aromatic ring (electrophilic) chlorination. researchgate.net Non-polar solvents generally favor the free-radical pathway. Chlorinated benzotrifluorides have been proposed as stable and effective solvents for side-chain chlorination, demonstrating high solubility for aromatic compounds and allowing for easier recycling. google.com Aromatic solvents can sometimes participate in the reaction or form complexes, altering the reactivity of the chlorine radical. rsc.org

Table 1: Influence of Solvent Type on Radical Chlorination Reactions

| Solvent Type | General Effect on Radical Chlorination | Reference |

| Non-polar (e.g., CCl₄, Fluorocarbons) | Generally favor the free-radical pathway, leading to side-chain substitution. rsc.org | researchgate.netrsc.org |

| Polar (e.g., Nitromethane) | Can increase the rate of reaction but may also favor competing ionic pathways. researchgate.net | researchgate.net |

| Aromatic (e.g., Benzene) | Can form π-complexes, potentially altering the selectivity of the chlorinating radical. rsc.org | rsc.org |

| Chlorinated Benzotrifluorides | Act as stable, inert solvents with good solubility for aromatic substrates. google.com | google.com |

Reaction Kinetics

Free-radical side-chain chlorination follows a well-established chain-reaction mechanism with three key stages: libretexts.org

Propagation: This is a two-step cycle where a chlorine radical abstracts a benzylic hydrogen from 3-methylbenzoic acid to form a benzyl (B1604629) radical and HCl. The resulting benzyl radical then reacts with another molecule of the chlorinating agent (e.g., Cl₂) to form the product, 3-(chloromethyl)benzoic acid, and a new chlorine radical, which continues the chain.

Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule. This can occur through the combination of two chlorine radicals, a chlorine radical and a benzyl radical, or two benzyl radicals. wikipedia.org

Catalyst Selection and Reaction Efficiency

In the context of free-radical side-chain chlorination, the term "catalyst" generally refers to an initiator that starts the radical chain reaction. The choice of initiator and other additives is crucial for controlling the reaction's efficiency and selectivity.

Initiators

The most common methods for initiating side-chain chlorination are:

Photochemical Initiation: The use of ultraviolet (UV) light is a standard method for generating chlorine radicals from Cl₂ or other chlorinating agents like sulfuryl chloride. wikipedia.org This method allows the reaction to proceed at lower temperatures, which can help suppress thermally-driven side reactions and degradation of products. google.com

Thermal Initiators: Compounds that decompose upon heating to form free radicals can also be used. Common examples include benzoyl peroxide (BPO) and 2,2'-azobisisobutyronitrile (AIBN). researchgate.net These initiators have different decomposition temperatures, allowing for control over the initiation rate by adjusting the reaction temperature.

Catalytic Systems for Improved Selectivity

While initiators start the reaction, certain additives can act as catalysts to improve performance. For instance, a two-component catalyst system consisting of phosphorus trichloride (B1173362) (PCl₃) and bis(dimethyl thiocarbamoyl) disulfide has been developed for the side-chain chlorination of toluene. google.com Such systems can enhance the rate and yield of the desired monochlorinated product while minimizing byproducts. Other research has explored various metal-free and metal-catalyzed systems using reagents like N-chlorosuccinimide (NCS) to achieve mild and selective benzylic C-H bond chlorination. mdpi.com The selection of the initiator or catalyst directly impacts the reaction efficiency, with the goal being to achieve a high conversion of the starting material with high selectivity for the desired monosubstituted product. researchgate.net

Table 2: Common Initiators and Catalysts for Side-Chain Chlorination

| Initiator/Catalyst | Type | Typical Conditions | Function | Reference |

| Ultraviolet (UV) Light | Photochemical Initiator | Irradiation at ambient or controlled temperatures | Homolytically cleaves Cl-Cl or S-Cl bonds to generate radicals. | wikipedia.org |

| Benzoyl Peroxide (BPO) | Thermal Initiator | Heating (e.g., 80-120°C) | Decomposes upon heating to produce radicals that initiate the chain reaction. | researchgate.net |

| Azobisisobutyronitrile (AIBN) | Thermal Initiator | Heating (e.g., 60-80°C) | Decomposes upon heating to produce radicals. | researchgate.net |

| PCl₃ / Disulfide | Catalyst System | Heating with UV light | Enhances selectivity and yield in side-chain chlorination of toluene. | google.com |

Purification and Isolation Techniques for Synthetic Intermediates

A common initial workup procedure for reactions involving sulfonyl chlorides is to pour the reaction mixture into ice-water. orgsyn.orgacs.org This step serves multiple purposes: it quenches the reaction, hydrolyzes excess reactive reagents like chlorosulfonic acid or thionyl chloride, and often causes the desired organic product to precipitate out of the aqueous solution due to its lower solubility. acs.org The solid product can then be collected by vacuum filtration and washed with water to remove water-soluble impurities. acs.orggoogle.com

If the product does not precipitate, or for further purification, solvent extraction is employed. A water-immiscible organic solvent (e.g., dichloromethane, diethyl ether) is used to extract the sulfonyl chloride from the aqueous layer. orgsyn.org The organic extracts can then be washed with a dilute sodium carbonate or bicarbonate solution to remove acidic impurities. orgsyn.org

Given the presence of the carboxylic acid functional group in the target molecule, acid-base extraction can be a powerful purification tool. The crude product can be dissolved in an organic solvent and treated with an aqueous base (like sodium bicarbonate) to convert the carboxylic acid into its water-soluble carboxylate salt. This allows for separation from non-acidic organic impurities. The aqueous layer is then isolated and re-acidified (e.g., with HCl) to precipitate the purified carboxylic acid product. google.com

Final purification of aryl sulfonyl chlorides can be achieved through several methods:

Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent or solvent mixture is chosen in which the compound is soluble at high temperatures but poorly soluble at low temperatures.

Distillation: For liquid or low-melting sulfonyl chlorides, vacuum distillation can be used for purification. However, care must be taken as sulfonyl chlorides can be thermally unstable. orgsyn.orggoogle.com

Chromatography: While many sulfonyl chlorides are stable enough for silica (B1680970) gel chromatography, some electron-deficient or sensitive compounds may decompose on the column. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Chlorosulfonylmethyl Benzoic Acid

Electrophilic Reactivity of the Chlorosulfonyl Group

The sulfur atom in the chlorosulfonyl group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.

Nucleophilic Displacement Reactions at the Sulfur Center

The primary reaction pathway for the chlorosulfonyl group involves nucleophilic substitution at the sulfur atom, where the chloride ion acts as the leaving group. This reactivity is fundamental to the synthesis of a wide range of sulfonated derivatives.

In a reaction analogous to the Hinsberg test, 3-(chlorosulfonylmethyl)benzoic acid is expected to react readily with primary and secondary amines to form the corresponding N-substituted sulfonamides. wikipedia.orglibretexts.org Tertiary amines are not expected to form stable sulfonamides. libretexts.org The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of hydrogen chloride. Typically, a base is used to neutralize the HCl byproduct. libretexts.org

The reaction with primary amines yields a sulfonamide that still possesses an acidic proton on the nitrogen, allowing it to dissolve in aqueous base. libretexts.org In contrast, the sulfonamide formed from a secondary amine lacks this acidic proton and is typically insoluble. libretexts.org Studies on the reaction of benzenesulfonyl chloride with various amines in aqueous media have shown that reaction kinetics can be complex, sometimes involving third-order processes where hydroxide (B78521) ions or a second molecule of the amine participate in the transition state, particularly with more hydrophobic amines. cdnsciencepub.comresearchgate.net This suggests that the reaction conditions, such as pH and solvent, can significantly influence the rate and yield of sulfonamide formation. cdnsciencepub.comresearchgate.net

Table 1: Expected Products from the Reaction of 3-(Chlorosulfonylmethyl)benzoic Acid with Various Amines

| Amine Type | Reactant | Expected Product | Solubility in Aqueous Base |

|---|---|---|---|

| Primary | R-NH₂ | 3-((R-aminosulfonyl)methyl)benzoic acid | Soluble |

| Secondary | R₂NH | 3-((R₂-aminosulfonyl)methyl)benzoic acid | Insoluble |

The general mechanism for this reaction is considered to be a one-step SN2-type process at the sulfur center. nih.gov

Sulfonate Esters: Analogous to other sulfonyl chlorides, 3-(chlorosulfonylmethyl)benzoic acid will react with alcohols or phenols in the presence of a base (like pyridine (B92270) or triethylamine) to yield sulfonate esters. wikipedia.org The reaction involves the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl sulfur, displacing the chloride. This method is a standard procedure for converting alcohols into good leaving groups for subsequent substitution or elimination reactions. A novel derivatization method using the related 3-(chlorosulfonyl)benzoic acid has been developed for the analysis of acylglycerols, sterols, and prenols, highlighting the utility of this reaction in forming sulfonic esters with hydroxyl groups. nih.gov

Sulfones: The synthesis of sulfones from a benzylsulfonyl chloride precursor like 3-(chlorosulfonylmethyl)benzoic acid can be achieved through several routes. One common method is the reaction with organometallic reagents, such as Grignard reagents or organocuprates. Another approach involves the reaction with sulfinate salts. Furthermore, photolysis of benzylic sulfonyl compounds can lead to the formation of sulfonyl radicals, which can then be used in the synthesis of sulfones. cdnsciencepub.com For instance, the photolysis of disulfone precursors containing a benzyl (B1604629) sulfonyl group has been shown to be an effective method for preparing other sulfones in high yields. cdnsciencepub.com

Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. wikipedia.org The hydrolysis of benzenesulfonyl chloride is slow in cold water but accelerates upon heating. wikipedia.org The reaction with hydroxide ions (alkaline hydrolysis) is significantly faster. rsc.org Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides in water have shown that both the neutral (solvolysis) and alkaline hydrolysis reactions proceed via an SN2 mechanism. rsc.org For the solvolysis of phenylmethanesulfonyl chloride (benzylsulfonyl chloride), a concerted SN2 mechanism is also proposed. researchgate.net Therefore, 3-(chlorosulfonylmethyl)benzoic acid is expected to hydrolyze in the presence of water or hydroxide to yield 3-(sulfomethyl)benzoic acid. The rate of this hydrolysis would compete with reactions involving other nucleophiles, especially in aqueous media. nih.gov

Radical Reactions Initiated by Sulfonyl Chlorides

Sulfonyl chlorides can serve as precursors to sulfonyl radicals (RSO₂•). magtech.com.cn The photolysis of benzyl sulfones has been demonstrated to proceed via the homolytic cleavage of the carbon-sulfur bond, generating benzyl and sulfonyl radicals. cdnsciencepub.com This suggests that UV irradiation of 3-(chlorosulfonylmethyl)benzoic acid could initiate homolysis of the S-Cl bond to generate a 3-(carboxybenzyl)sulfonyl radical. These highly reactive intermediates can participate in various radical reactions, such as addition to alkenes and alkynes, providing a pathway to more complex sulfur-containing molecules. magtech.com.cn The generation of sulfonyl radicals from sulfonyl chlorides is a key step in many modern synthetic transformations, including sulfonylation reactions. magtech.com.cn

Aromatic Ring Reactivity and Substituent Directing Effects

The reactivity of the aromatic ring in 3-(Chlorosulfonylmethyl)benzoic acid towards electrophilic substitution is governed by the electronic properties of its two existing substituents: the carboxylic acid group (-COOH) at the C1 position and the chlorosulfonylmethyl group (-CH₂SO₂Cl) at the C3 position. Both of these groups are electron-withdrawing and therefore deactivate the benzene (B151609) ring, making it less nucleophilic and consequently less reactive towards electrophiles than benzene itself. uomustansiriyah.edu.iqlumenlearning.com

In electrophilic aromatic substitution (EAS), the substituents already present on the ring dictate the position of the incoming electrophile. uomustansiriyah.edu.iq This directional influence is a critical aspect of the compound's reactivity.

Carboxylic Acid Group (-COOH): The carboxyl group is a moderate deactivating group. organicchemistrytutor.com It withdraws electron density from the aromatic ring through both a negative inductive effect (-I) and a negative resonance effect (-R). numberanalytics.comquora.com This withdrawal is most pronounced at the ortho (C2, C6) and para (C4) positions. As a result, the meta positions (C3, C5) become the least deactivated and are therefore the preferred sites for electrophilic attack. quora.com Consequently, the carboxylic acid group is classified as a meta-director.

Chlorosulfonylmethyl Group (-CH₂SO₂Cl): The chlorosulfonylmethyl group's influence is primarily due to the strong electron-withdrawing nature of the sulfonyl chloride (-SO₂Cl) moiety. This effect is transmitted to the ring via the methylene (B1212753) (-CH₂) linker through a negative inductive effect (-I). lumenlearning.com By pulling electron density away from the ring, this group also deactivates it towards electrophilic attack. ulethbridge.ca Substituents that deactivate the ring through induction without possessing lone pairs for resonance donation are typically meta-directors. libretexts.org

When multiple substituents are present on a benzene ring, their directing effects are cumulative. msu.edu In the case of 3-(Chlorosulfonylmethyl)benzoic acid, the directing influences of both groups are cooperative, or reinforcing. msu.edulibretexts.org The carboxylic acid at C1 directs an incoming electrophile to the C5 position (since C3 is already substituted). Similarly, the chlorosulfonylmethyl group at C3 directs an incoming electrophile to its meta positions, which are C1 and C5. Since C1 is occupied, this group also strongly directs the substitution to the C5 position. This powerful reinforcing effect makes the C5 position the overwhelmingly favored site for subsequent electrophilic aromatic substitution.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| -COOH | C1 | Electron-withdrawing (-I, -R) | Deactivating | Meta (to C3, C5) |

| -CH₂SO₂Cl | C3 | Electron-withdrawing (-I) | Deactivating | Meta (to C1, C5) |

Regioselectivity in the electrophilic substitution of 3-(Chlorosulfonylmethyl)benzoic acid is determined by a combination of the powerful electronic directing effects described above and steric factors.

Steric Influences: Steric hindrance refers to the spatial arrangement of atoms and the physical blocking that can prevent an electrophile from approaching a potential reaction site. numberanalytics.com In 3-(Chlorosulfonylmethyl)benzoic acid, the positions adjacent to the existing substituents are sterically hindered.

C2 Position: Attack at this position is sterically hindered by both the adjacent carboxylic acid group and the chlorosulfonylmethyl group.

C4 Position: This position is subject to steric hindrance from the adjacent and relatively bulky chlorosulfonylmethyl group.

C6 Position: While less hindered than C2, this position is still adjacent to the carboxylic acid group.

C5 Position: This position is the most sterically accessible, being flanked by a hydrogen atom and the less bulky end of the chlorosulfonylmethyl group.

Therefore, both steric and electronic factors align to strongly favor electrophilic substitution at the C5 position. The electronic effects make it the most reactive site, and steric considerations make it the most accessible. libretexts.org

| Position of Attack | Electronic Influence | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C2 | Deactivated (ortho to -COOH) | High (between both groups) | Minor or no product |

| C4 | Deactivated (para to -COOH, ortho to -CH₂SO₂Cl) | Moderate (from -CH₂SO₂Cl) | Minor or no product |

| C5 | Favored (meta to both groups) | Low | Major Product |

| C6 | Deactivated (ortho to -COOH) | Moderate (from -COOH) | Minor or no product |

Advanced Applications in Chemical Synthesis and Materials Science

Building Block for Complex Organic Scaffolds

The bifunctional nature of 3-(chlorosulfonylmethyl)benzoic acid positions it as a promising, though not yet extensively explored, building block for the synthesis of intricate organic structures. The presence of two distinct reactive sites allows for sequential and controlled modifications, paving the way for the construction of complex molecular architectures.

Design and Synthesis of Multi-Functionalized Aromatic Compounds

In principle, the carboxylic acid and the chlorosulfonylmethyl groups on the benzene (B151609) ring can be independently functionalized. The carboxylic acid can undergo typical reactions such as esterification or amidation, while the chlorosulfonyl group is a potent electrophile that can react with a wide range of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonate esters, and thioesters, respectively. This orthogonality in reactivity is a key feature in the design of multi-functionalized aromatic compounds.

While specific, widespread examples of the use of 3-(chlorosulfonylmethyl)benzoic acid in the synthesis of complex, multi-functionalized aromatic compounds are not yet abundant in the scientific literature, its potential is clear. The synthesis of novel pharmaceutical intermediates, functional dyes, or ligands for catalysis could be envisioned through the strategic manipulation of its two reactive centers.

Incorporation into Macrocyclic Structures and Polymers

The dual reactivity of 3-(chlorosulfonylmethyl)benzoic acid also suggests its utility in the synthesis of macrocycles and polymers. For instance, by reacting the chlorosulfonylmethyl group with a diamine or diol, and subsequently reacting the carboxylic acid group with another functional group on the same molecule or a different monomer, one could construct macrocyclic structures.

In polymer chemistry, 3-(chlorosulfonylmethyl)benzoic acid could be incorporated as a monomer to introduce reactive side-chains into a polymer backbone. The chlorosulfonylmethyl group would serve as a reactive handle for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications, such as drug delivery, specialty coatings, or functional membranes. Research in this area is still developing, but the potential for creating novel materials with unique properties is significant.

Reagent in Analytical Chemistry Derivatization

A significant and well-documented application of a closely related compound, 3-(chlorosulfonyl)benzoic acid , lies in the field of analytical chemistry, specifically as a derivatization agent to enhance the detection of various analytes by mass spectrometry. nih.govacs.orgresearchgate.netacs.org It is highly probable that the intended compound for this application is 3-(chlorosulfonyl)benzoic acid, as it has been successfully used in novel derivatization methods. nih.govacs.org

Chemical derivatization is a process where a target analyte is reacted with a reagent to modify its chemical structure, thereby improving its chromatographic behavior, ionization efficiency, and detection sensitivity. nih.govfigshare.com

Development of Charge-Switch Derivatization Methods

A novel charge-switch derivatization method has been developed using 3-(chlorosulfonyl)benzoic acid for the sensitive analysis of acylglycerols, sterols, and prenols using reversed-phase ultra-high-performance liquid chromatography-tandem mass spectrometry (RP-UHPLC/MS/MS). nih.govresearchgate.net Many of these lipid classes are typically analyzed in the positive ion mode in mass spectrometry. However, this new method utilizes 3-(chlorosulfonyl)benzoic acid to introduce a negatively charged group onto the analytes, allowing for their detection in the negative ion mode. acs.org

This "charge-switch" to the negative ion mode offers several advantages, including reduced in-source fragmentation and the formation of fewer adducts, which ultimately leads to higher sensitivity. nih.govacs.org The derivatization reaction is optimized for reaction time and temperature to achieve the best yield. nih.govresearchgate.net

Enhancement of Ionization Efficiency and Detection Sensitivity in Mass Spectrometry

The primary goal of using 3-(chlorosulfonyl)benzoic acid as a derivatization agent is to significantly improve the ionization efficiency and, consequently, the detection sensitivity of target analytes in mass spectrometry. nih.govfigshare.com By attaching a readily ionizable group to the analyte, the efficiency with which it is converted into a gas-phase ion in the mass spectrometer's ion source is dramatically increased.

The use of 3-(chlorosulfonyl)benzoic acid has been shown to substantially lower the limits of detection for certain lipids. For example, for free sterols in plasma, detection limits in the range of 15–25 pmol/mL have been achieved. nih.govacs.orgresearchgate.net This enhanced sensitivity allows for the identification and quantification of a greater number of lipid species in complex biological samples like human plasma. In one study, this method led to the identification of 92 lipid species across targeted classes, a significant improvement over previously reported methods. nih.govacs.orgresearchgate.net

The stability of the resulting derivatives is also a crucial factor, with studies confirming their stability for several hours at 4°C and for multiple days at -80°C, ensuring the robustness of the analytical method. nih.govresearchgate.net

| Parameter | Value | Reference |

| Derivatization Agent | 3-(Chlorosulfonyl)benzoic acid | nih.govacs.orgresearchgate.net |

| Analytical Technique | RP-UHPLC/MS/MS | nih.govresearchgate.net |

| Ionization Mode | Negative Ion Mode | nih.govacs.org |

| Analyte Classes | Acylglycerols, Sterols, Prenols | nih.govresearchgate.net |

| Achieved LOD for Free Sterols | 15–25 pmol/mL | nih.govacs.orgresearchgate.net |

| Identified Lipid Species in Plasma | 92 | nih.govacs.orgresearchgate.net |

| Derivative Short-Term Stability | 10 hours at 4°C | nih.govresearchgate.net |

| Derivative Long-Term Stability | 5 days at -80°C | nih.govresearchgate.net |

Postsynthetic Modification in Supramolecular Chemistry

The reactive chlorosulfonylmethyl group of 3-(chlorosulfonylmethyl)benzoic acid makes it a theoretical candidate for the postsynthetic modification of supramolecular structures. For instance, if a supramolecular assembly contains accessible nucleophilic sites, such as amino or hydroxyl groups, it could potentially be modified by reaction with 3-(chlorosulfonylmethyl)benzoic acid. This would introduce a benzoic acid moiety onto the surface or within the pores of the supramolecular structure, thereby altering its chemical and physical properties, such as its polarity, solubility, or binding affinity for guest molecules.

However, a review of the current scientific literature does not reveal specific examples of 3-(chlorosulfonylmethyl)benzoic acid being employed for the postsynthetic modification of supramolecular assemblies. While the principles of PSM are well-established, the application of this particular compound in this context remains an area for future research and exploration. The development of such methods could lead to new functional materials with tailored properties for applications in sensing, catalysis, and separations.

Functionalization of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The functionalization of MOFs and COFs is a significant area of materials science, aimed at tailoring the properties of these porous materials for specific applications such as gas storage, separation, and catalysis. rsc.orgescholarship.orgrsc.orgnih.govresearchgate.net This is often achieved through post-synthetic modification, where a pre-assembled framework is chemically altered. The bifunctional nature of 3-(Chlorosulfonylmethyl)benzoic acid, featuring a carboxyl group for potential integration into the framework structure and a reactive chlorosulfonylmethyl group for subsequent reactions, makes it a theoretical candidate for such modifications. However, no studies have been published that demonstrate or investigate this potential application.

Surface Modification of Nanomaterials

Similarly, there is no available research documenting the application of 3-(Chlorosulfonylmethyl)benzoic acid for the surface modification of nanomaterials. The surface functionalization of nanoparticles is crucial for improving their stability, biocompatibility, and functionality for uses in fields like nanomedicine and catalysis. nih.govmdpi.comnih.gov

The chlorosulfonyl group is known to react with nucleophiles such as amines and alcohols, suggesting that 3-(Chlorosulfonylmethyl)benzoic acid could potentially be used to covalently attach to nanoparticle surfaces that have been pre-functionalized with these groups. The benzoic acid moiety would then impart a different chemical functionality to the surface. Despite this theoretical potential, no published studies were found that utilize this specific compound for nanomaterial surface modification.

High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. For 3-(Chlorosulfonylmethyl)benzoic acid, with a chemical formula of C8H7ClO4S, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer, would provide an experimental mass measurement with high accuracy (typically within 5 ppm). This allows for the confident confirmation of the molecular formula.

Molecular Formula Determination: The expected monoisotopic mass of the deprotonated molecule [M-H]⁻ would be measured and compared to the theoretical value.

| Parameter | Value |

| Molecular Formula | C8H7ClO4S |

| Theoretical Monoisotopic Mass | 233.9759 |

| Charge Carrier | [M-H]⁻ |

| Expected m/z in HRMS (Negative Ion Mode) | 233.9759 |

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the precursor ion provide valuable structural information through characteristic fragmentation patterns. While specific experimental data for 3-(Chlorosulfonylmethyl)benzoic acid is not readily available in the literature, a predicted fragmentation pattern in negative ion mode can be proposed based on the known fragmentation of similar compounds. The fragmentation of a related compound, 3-(chlorosulfonyl)benzoic acid, when used as a derivatizing agent, has been studied, showing a fragment ion at m/z 200.99 ([C7H5O5S]⁻) nih.gov. For 3-(Chlorosulfonylmethyl)benzoic acid, the loss of HCl is a likely fragmentation pathway, followed by the loss of SO2. The cleavage of the bond between the methylene (B1212753) group and the sulfonyl chloride or the benzoic acid moiety would also yield characteristic fragment ions.

Predicted Fragmentation Pathways:

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z | Neutral Loss |

| 233.9759 | [C8H6O4S]⁻ | 198.0014 | HCl |

| 233.9759 | [C7H7O2]⁻ | 121.0289 | SO2Cl |

| 233.9759 | [C8H7O2S]⁻ | 167.0167 | ClO2 |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution.

The ¹H NMR spectrum of 3-(Chlorosulfonylmethyl)benzoic acid is expected to show distinct signals for the aromatic protons, the methylene protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants are influenced by the electron-withdrawing nature of the carboxylic acid and the chlorosulfonylmethyl groups. The predicted chemical shifts are based on the analysis of similar structures, such as 3-chlorobenzoic acid hmdb.ca.

Predicted ¹H NMR Spectral Data (in DMSO-d6):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| COOH | ~13.0 | Singlet | - |

| H-2 | ~8.1 | Singlet | - |

| H-6 | ~8.0 | Doublet | ~7.8 |

| H-4 | ~7.8 | Doublet | ~7.8 |

| H-5 | ~7.6 | Triplet | ~7.8 |

| CH2 | ~5.0 | Singlet | - |

Disclaimer: These are predicted values and may differ from experimental results.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the substitution pattern, six distinct signals are expected for the aromatic carbons, in addition to the signals for the methylene carbon and the carboxyl carbon.

Predicted ¹³C NMR Spectral Data (in DMSO-d6):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~167 |

| C-3 | ~140 |

| C-1 | ~133 |

| C-4 | ~132 |

| C-6 | ~130 |

| C-2 | ~129 |

| C-5 | ~128 |

| CH2 | ~65 |

Disclaimer: These are predicted values and may differ from experimental results.

To confirm these assignments, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed. HSQC would correlate the proton signals with their directly attached carbon atoms, while HMBC would reveal correlations between protons and carbons over two to three bonds, confirming the connectivity of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum of 3-(Chlorosulfonylmethyl)benzoic acid would be characterized by the stretching vibrations of the O-H group of the carboxylic acid, the C=O carbonyl stretch, the S=O stretches of the sulfonyl chloride, and the C-Cl and C-S stretches.

Characteristic FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 |

| S=O (Sulfonyl Chloride) | Asymmetric Stretching | 1380 - 1360 |

| S=O (Sulfonyl Chloride) | Symmetric Stretching | 1180 - 1160 |

| C-O (Carboxylic Acid) | Stretching | 1320 - 1210 |

| S-Cl | Stretching | ~600 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric stretching of the sulfonyl group and the aromatic ring breathing modes are typically strong in the Raman spectrum.

Characteristic Raman Bands:

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C=C | Stretching | 1600 - 1580 |

| S=O (Sulfonyl Chloride) | Symmetric Stretching | 1180 - 1160 |

| Aromatic Ring | Breathing Mode | ~1000 |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of 3-(Chlorosulfonylmethyl)benzoic acid and for analyzing its presence in reaction mixtures. A reverse-phase HPLC method is generally suitable for this type of polar aromatic compound.

Typical HPLC Method Parameters:

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B) is common for similar benzoic acid derivatives. |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to the compound's maximum absorbance (e.g., ~230 nm and ~280 nm). |

| Injection Volume | 10 µL |

| Column Temperature | 25 - 30 °C |

Method development would involve optimizing the gradient profile to achieve good separation of the main peak from any impurities or starting materials. Validation of the method according to ICH guidelines would ensure its accuracy, precision, linearity, and robustness for quantitative analysis.

Spectroscopic and Chromatographic Characterization in Research Contexts

Chromatographic Methods

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, direct GC analysis of "3-(Chlorosulfonylmethyl)benzoic acid" is challenging due to its low volatility and potential for thermal degradation. The presence of a polar carboxylic acid group and a reactive chlorosulfonyl group necessitates a derivatization step to enhance its volatility and thermal stability, making it amenable to GC analysis.

The primary goal of derivatization in this context is to convert the non-volatile "3-(Chlorosulfonylmethyl)benzoic acid" into a less polar and more volatile derivative. This is typically achieved by reacting the active hydrogen of the carboxylic acid group and managing the reactivity of the sulfonyl chloride group. Several derivatization strategies can be employed, primarily focusing on esterification or silylation of the carboxylic acid and stabilization of the sulfonyl chloride moiety.

Detailed Research Findings

While specific research focusing exclusively on the GC analysis of "3-(Chlorosulfonylmethyl)benzoic acid" is not extensively documented in publicly available literature, the analytical approach can be inferred from established methods for compounds containing carboxylic acid and sulfonyl chloride functionalities. The derivatization is crucial for successful GC separation and detection.

Esterification of the Carboxylic Acid Group:

A common strategy for derivatizing carboxylic acids is esterification, which converts the polar carboxyl group into a less polar and more volatile ester. colostate.edugcms.cz Methylation, to form the methyl ester, is a widely used technique. researchgate.net This can be achieved using various reagents, such as diazomethane, or by acid-catalyzed reaction with methanol. colostate.edumasterorganicchemistry.com Alkyl chloroformates can also be used for rapid esterification. tue.nl

For "3-(Chlorosulfonylmethyl)benzoic acid," a two-step derivatization could be employed. First, the more reactive sulfonyl chloride group can be converted to a stable derivative, such as a sulfonamide. Subsequently, the carboxylic acid group can be esterified.

Silylation of the Carboxylic Acid Group:

Silylation is another highly effective derivatization technique for compounds with active hydrogens, such as carboxylic acids. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are commonly used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov The resulting TMS ester is significantly more volatile and thermally stable. nih.govaocs.org Silylation is often preferred due to its relatively simple and clean reaction conditions. researchgate.netnih.gov

Derivatization of the Sulfonyl Chloride Group:

Sulfonyl chlorides can be prone to degradation at the high temperatures used in GC. nih.gov To mitigate this, they can be converted into more stable derivatives. A common approach is the conversion to sulfonamides by reaction with a primary or secondary amine. nih.gov This derivatization not only improves thermal stability but can also enhance chromatographic properties.

Simultaneous Derivatization:

In an ideal scenario, a single derivatization reagent would react with both the carboxylic acid and the sulfonyl chloride group. A potent silylating agent might achieve this, though the reaction with the sulfonyl chloride is less standard for GC derivatization. A more controlled and predictable approach would be a sequential derivatization.

A hypothetical, yet scientifically plausible, workflow for the GC-MS analysis of "3-(Chlorosulfonylmethyl)benzoic acid" would involve the following steps:

Derivatization: Conversion of the sulfonyl chloride to a stable sulfonamide, followed by silylation of the carboxylic acid.

GC Separation: Separation of the derivatized analyte on a suitable capillary column.

MS Detection: Detection and quantification of the derivatized compound using a mass spectrometer.

Below are interactive data tables illustrating hypothetical experimental conditions for the derivatization and GC-MS analysis of "3-(Chlorosulfonylmethyl)benzoic acid," based on typical parameters for similar compounds.

Table 1: Hypothetical Two-Step Derivatization Protocol for "3-(Chlorosulfonylmethyl)benzoic acid"

| Step | Parameter | Condition | Purpose |

| 1 | Reagent | Diethylamine in an aprotic solvent (e.g., Dichloromethane) | Conversion of sulfonyl chloride to a stable diethylsulfonamide derivative. nih.gov |

| Temperature | Room Temperature | To ensure controlled reaction and prevent side reactions. | |

| Reaction Time | 30 minutes | For complete conversion of the sulfonyl chloride. | |

| 2 | Reagent | BSTFA + 1% TMCS | Silylation of the carboxylic acid group to form a volatile TMS ester. nih.gov |

| Temperature | 70°C | To facilitate the silylation reaction. researchgate.net | |

| Reaction Time | 60 minutes | To ensure complete derivatization of the carboxylic acid. |

Table 2: Hypothetical GC-MS Operating Conditions for the Analysis of Derivatized "3-(Chlorosulfonylmethyl)benzoic acid"

| Parameter | Condition |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 280°C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial temp: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 50-550 |

| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |

The derivatization enhances the volatility and thermal stability of "3-(Chlorosulfonylmethyl)benzoic acid," allowing for its successful elution and detection by GC-MS. The resulting chromatogram would ideally show a single, sharp peak corresponding to the derivatized analyte, with a characteristic mass spectrum that can be used for identification and quantification.

Computational and Theoretical Studies of 3 Chlorosulfonylmethyl Benzoic Acid

Quantum Chemical Investigations of Electronic Structure: A Research Gap

Detailed quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule. For 3-(Chlorosulfonylmethyl)benzoic acid, such studies are currently unavailable.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electrostatic Potential

No specific studies utilizing Density Functional Theory (DFT) to determine the optimized molecular geometry and map the electrostatic potential of 3-(Chlorosulfonylmethyl)benzoic acid were identified. Such calculations would provide crucial insights into the molecule's three-dimensional structure, bond lengths, bond angles, and the distribution of charge across the molecule, which dictates its interaction with other chemical species.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Similarly, there is no published Frontier Molecular Orbital (FMO) analysis for 3-(Chlorosulfonylmethyl)benzoic acid. This type of analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting the compound's reactivity, including its susceptibility to nucleophilic or electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability.

Reaction Mechanism Elucidation via Computational Modeling: An Unexplored Field

The application of computational modeling to understand the reaction mechanisms involving 3-(Chlorosulfonylmethyl)benzoic acid is another area where research is lacking.

Transition State Search and Energy Profile Calculations

No computational studies detailing transition state searches or the calculation of reaction energy profiles for reactions involving 3-(Chlorosulfonylmethyl)benzoic acid were found. These investigations are critical for understanding the kinetics and thermodynamics of chemical transformations, providing a step-by-step energetic map of a reaction pathway.

Solvent Effects and Implicit/Explicit Solvation Models

The influence of different solvents on the behavior and reactivity of 3-(Chlorosulfonylmethyl)benzoic acid has not been computationally modeled. The use of implicit or explicit solvation models is vital for accurately simulating chemical processes in solution, as solvent interactions can significantly alter molecular properties and reaction energetics.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions: A Call for Future Research

Finally, the dynamic behavior of 3-(Chlorosulfonylmethyl)benzoic acid remains uninvestigated through molecular dynamics (MD) simulations. MD simulations would offer a time-resolved understanding of the molecule's conformational flexibility and its non-covalent interactions with itself or other molecules, which are crucial for predicting its macroscopic properties and behavior in various environments.

Quantitative Structure-Property Relationship (QSPR) Modeling (e.g., Hammett constants, molecular descriptors)

Quantitative Structure-Property Relationship (QSPR) modeling represents a sophisticated computational approach to predict the physicochemical properties of a molecule based on its structural and electronic features. researchgate.net While specific, dedicated QSPR studies focusing solely on 3-(chlorosulfonylmethyl)benzoic acid are not extensively documented in peer-reviewed literature, the established principles of this field allow for a theoretical assessment of the compound. QSPR models correlate molecular descriptors—numerical representations of a molecule's structure—with specific properties, enabling the prediction of behavior for unstudied compounds. medium.com

Hammett Constants

The Hammett equation is a foundational tool in physical organic chemistry used to quantify the electronic influence of substituents on the reactivity of aromatic compounds. rdd.edu.iqcomputational-chemistry.co.uk It is defined as:

log(K/K₀) = σρ

Where K is the equilibrium constant for a reaction with a substituted aromatic ring, K₀ is the constant for the unsubstituted compound, ρ (rho) is the reaction constant which depends on the reaction type and conditions, and σ (sigma) is the substituent constant which depends only on the specific substituent and its position (meta or para). rdd.edu.iq

Inductive and Resonance Effects : The chlorosulfonyl (-SO₂Cl) moiety is a very strong electron-withdrawing group due to the high electronegativity of the oxygen and chlorine atoms. This creates a strong inductive effect (-I). The methylene (B1212753) (-CH₂-) group acts as an insulating spacer, slightly diminishing the potent electron-withdrawing effect of the -SO₂Cl group on the aromatic ring compared to a directly attached chlorosulfonyl group. At the meta position, electronic effects are primarily transmitted via induction, as resonance effects are minimal. researchgate.net

Expected σ Value : Given the strong inductive pull of the chlorosulfonyl group, the -CH₂SO₂Cl substituent is anticipated to be electron-withdrawing. Therefore, its Hammett σ_meta constant would be a positive value. A positive σ value indicates that the substituent withdraws electron density from the aromatic ring, thereby increasing the acidity of the benzoic acid compared to unsubstituted benzoic acid itself. researchgate.net

Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov They are the cornerstone of QSPR modeling and are categorized into several classes, including constitutional, topological, geometric, and quantum-chemical descriptors. medium.com In a typical computational study, a wide range of these descriptors would be calculated for 3-(chlorosulfonylmethyl)benzoic acid to build predictive models.

Disclaimer: The following table presents a selection of common molecular descriptors that would be relevant in a QSPR study of 3-(chlorosulfonylmethyl)benzoic acid. The values provided are illustrative examples based on computational estimations for this structure and are intended to demonstrate the types of data used in such studies. They are not derived from published, experimentally validated research specific to this compound.

| Descriptor Type | Descriptor Name | Illustrative Value | Description |

|---|---|---|---|

| Constitutional | Molecular Weight (MW) | 234.66 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 2.15 | Measures the hydrophobicity of the molecule. A higher value indicates lower water solubility. |

| Topological | Topological Polar Surface Area (TPSA) | 83.99 Ų | The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. Relates to drug transport properties. |

| Constitutional | Hydrogen Bond Acceptors | 3 | The number of atoms (typically O or N) that can accept a hydrogen bond. |

| Constitutional | Hydrogen Bond Donors | 1 | The number of hydrogen atoms attached to electronegative atoms (O or N) that can be donated in a hydrogen bond. |

| Physicochemical | Molar Refractivity | 48.5 cm³ | A measure of the total polarizability of a mole of a substance. Related to molecular volume and intermolecular forces. |

| Quantum-Chemical | Energy of HOMO (Highest Occupied Molecular Orbital) | -7.5 eV | Indicates the molecule's propensity to donate electrons. More negative values suggest lower electron-donating ability. |

| Quantum-Chemical | Energy of LUMO (Lowest Unoccupied Molecular Orbital) | -1.8 eV | Indicates the molecule's propensity to accept electrons. Lower energy values suggest higher electron-accepting ability. |

These descriptors, among many others, would form the basis for constructing a QSPR model. For instance, a model could be developed to predict the acidity (pKa) of 3-(chlorosulfonylmethyl)benzoic acid by correlating it with quantum-chemical descriptors like atomic charges on the carboxylic proton, or its solubility by using descriptors like LogP and TPSA. nih.gov The development of such models requires a dataset of related compounds with known properties to ensure statistical validity and predictive power. chemrxiv.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for preparing 3-(chlorosulfonylmethyl)benzoic acid, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves chlorosulfonation of a benzoic acid derivative. For example, analogous compounds like 3-Chloro-4-(methylsulfanyl)benzoic acid are synthesized via chlorination using FeCl₃ as a catalyst under controlled temperature (60–80°C) and inert atmosphere to prevent side reactions . Optimization includes adjusting stoichiometry of Cl₂ gas and monitoring reaction progress via TLC or HPLC. Purification via recrystallization (using ethanol/water mixtures) ensures >95% purity.

Q. How can researchers characterize the purity and structural integrity of 3-(chlorosulfonylmethyl)benzoic acid?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) resolves impurities; retention time comparison with standards validates identity .

- Spectroscopy : FT-IR confirms functional groups (e.g., S=O stretch at ~1370 cm⁻¹, C-Cl at ~750 cm⁻¹). ¹H/¹³C NMR (in DMSO-d₆) assigns proton environments, while HR-MS provides molecular ion verification .

- Elemental Analysis : Matches experimental C/H/N/S percentages to theoretical values (e.g., C: 42.5%, H: 2.9%, S: 14.2%) .

Q. What are the primary research applications of 3-(chlorosulfonylmethyl)benzoic acid in medicinal chemistry?

- Methodological Answer : The compound serves as a sulfonamide precursor in drug design. For instance, derivatives like Bumetanide (a diuretic) are synthesized via nucleophilic substitution of the chlorosulfonyl group with amines . Researchers evaluate bioactivity using in vitro assays (e.g., binding affinity to renal Na⁺/K⁺/Cl⁻ cotransporters) and optimize pharmacokinetics via structural modifications .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of 3-(chlorosulfonylmethyl)benzoic acid in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chlorosulfonyl group activates the methylene carbon for nucleophilic attack. Computational studies (DFT at B3LYP/6-31G*) quantify electrophilicity using Fukui indices, correlating with experimental reaction rates. For example, amine nucleophiles react faster than alcohols due to higher basicity, with regioselectivity confirmed by LC-MS monitoring .

Q. What strategies resolve contradictions in crystallographic data for 3-(chlorosulfonylmethyl)benzoic acid derivatives?

- Methodological Answer : Discrepancies in bond lengths/angles (e.g., S–Cl vs. S–O) arise from twinning or disorder. Using SHELXL for refinement, researchers apply TWIN/BASF commands to model twinning and PART instructions to resolve disorder. High-resolution data (d-spacing < 0.8 Å) and Hirshfeld surface analysis validate hydrogen-bonding networks .

Q. How can researchers mitigate decomposition during storage of 3-(chlorosulfonylmethyl)benzoic acid?

- Methodological Answer : Stability studies under varied conditions (humidity, light) identify degradation pathways. For example, hydrolysis of the sulfonyl chloride group is minimized by storing the compound in anhydrous DCM at –20°C under argon. Accelerated aging tests (40°C/75% RH) coupled with LC-MS detect degradation products (e.g., benzoic acid derivatives), informing formulation with stabilizers like molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.